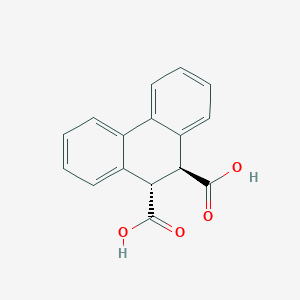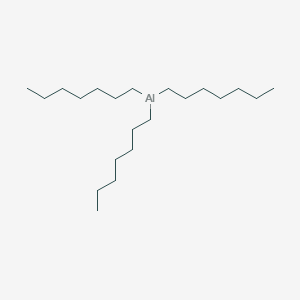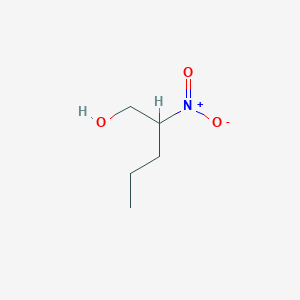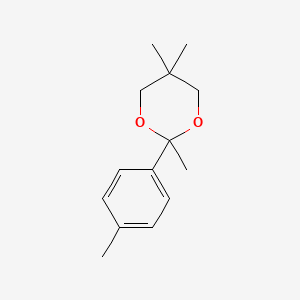
2,5,5-Trimethyl-2-(4-methylphenyl)-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,5-Trimethyl-2-(4-methylphenyl)-1,3-dioxane is an organic compound characterized by its unique dioxane ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,5-Trimethyl-2-(4-methylphenyl)-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4-methylphenyl-substituted diols. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2,5,5-Trimethyl-2-(4-methylphenyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2,5,5-Trimethyl-2-(4-methylphenyl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2,5,5-Trimethyl-2-(4-methylphenyl)-1,3-dioxane involves its interaction with molecular targets, such as enzymes or receptors. The compound’s dioxane ring structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
類似化合物との比較
- 2,5,5-Trimethyl-2-phenyl-1,3-dioxane
- 2,5,5-Trimethyl-2-(4-chlorophenyl)-1,3-dioxane
- 2,5,5-Trimethyl-2-(4-methoxyphenyl)-1,3-dioxane
Comparison: Compared to its analogs, 2,5,5-Trimethyl-2-(4-methylphenyl)-1,3-dioxane exhibits unique properties due to the presence of the 4-methylphenyl group. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct in its applications and effects.
特性
CAS番号 |
6340-94-9 |
|---|---|
分子式 |
C14H20O2 |
分子量 |
220.31 g/mol |
IUPAC名 |
2,5,5-trimethyl-2-(4-methylphenyl)-1,3-dioxane |
InChI |
InChI=1S/C14H20O2/c1-11-5-7-12(8-6-11)14(4)15-9-13(2,3)10-16-14/h5-8H,9-10H2,1-4H3 |
InChIキー |
YPYOQGDGRVXQQA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2(OCC(CO2)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate](/img/structure/B14739739.png)
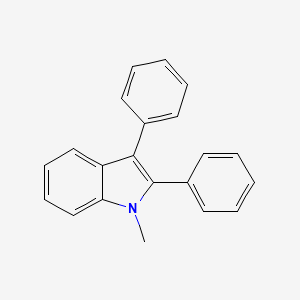

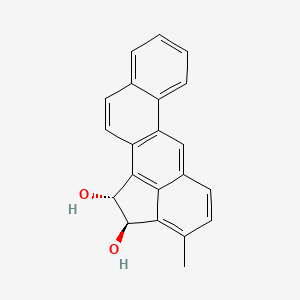
![2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14739788.png)
![2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14739790.png)
![Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate](/img/structure/B14739801.png)
